molecular formula C10H8FNOS B13980902 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone

1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone

Katalognummer: B13980902
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HFQWKFYOASQPGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone is a chemical compound with the molecular formula C10H8FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone typically involves the reaction of 2-aminobenzenethiol with an appropriate fluorinated ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .

Analyse Chemischer Reaktionen

1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone can be compared with other similar compounds, such as:

    1-(6-Fluoro-5-methyl-2-benzothiazolyl)ethanone: This compound has a similar structure but differs in the position of the methyl group. It may exhibit different chemical and biological properties due to this structural variation.

    1-(6-Chloro-2-methyl-5-benzothiazolyl)ethanone: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    1-(6-Bromo-2-methyl-5-benzothiazolyl)ethanone: Similar to the chloro derivative, the bromo compound may have distinct properties and applications due to the different halogen atom.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Eigenschaften

Molekularformel

C10H8FNOS

Molekulargewicht

209.24 g/mol

IUPAC-Name

1-(6-fluoro-2-methyl-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C10H8FNOS/c1-5(13)7-3-9-10(4-8(7)11)14-6(2)12-9/h3-4H,1-2H3

InChI-Schlüssel

HFQWKFYOASQPGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=C(C(=C2)C(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.